Pgf2alpha isopropyl ester

Vue d'ensemble

Description

Prostaglandin F2α isopropyl ester (PGF2α-IE) is a synthetic analog of prostaglandin F2α (PGF2α), a naturally occurring eicosanoid involved in regulating intraocular pressure (IOP). The isopropyl ester modification enhances its lipophilicity, improving corneal penetration and bioavailability compared to the parent compound . Clinically, PGF2α-IE derivatives like latanoprost (a 17-phenyl-trinor PGF2α isopropyl ester) are widely used as topical ocular hypotensive agents in glaucoma management . Its primary mechanism involves increasing uveoscleral outflow, though receptor-specific actions (EP1/FP) vary across species .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PGF2ALPHA-IE implique l’estérification de la prostaglandine F2alpha avec de l’isopropanol. Ce processus nécessite généralement l’utilisation d’un catalyseur acide fort, tel que l’acide sulfurique, pour faciliter la réaction d’estérification. La réaction est effectuée sous reflux pour assurer une conversion complète du groupe acide carboxylique de la prostaglandine F2alpha en ester isopropylique.

Méthodes de production industrielle

Dans les milieux industriels, la production de PGF2ALPHA-IE est mise à l’échelle à l’aide de réacteurs à flux continu pour maintenir des conditions de réaction constantes et améliorer le rendement. Le processus implique le contrôle précis de la température, de la pression et des concentrations de réactifs pour optimiser la réaction d’estérification. Le produit final est purifié à l’aide de techniques telles que la distillation et la chromatographie pour obtenir les niveaux de pureté souhaités.

Analyse Des Réactions Chimiques

Types de réactions

PGF2ALPHA-IE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement ses propriétés pharmacologiques.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l’efficacité du composé ou réduisant les effets secondaires.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont fréquemment utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés pour introduire de nouveaux groupes fonctionnels.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du PGF2ALPHA-IE peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes.

Applications de la recherche scientifique

PGF2ALPHA-IE a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des prostaglandines.

Biologie : Le composé est utilisé dans la recherche sur les voies de signalisation cellulaire et les interactions des récepteurs.

Industrie : Le composé est utilisé dans la production de médicaments vétérinaires pour réguler les cycles reproductifs du bétail.

Applications De Recherche Scientifique

Ocular Hypotensive Effects

PGF2α-IE is extensively studied for its ability to reduce intraocular pressure (IOP), making it a valuable treatment for glaucoma. The compound acts on the trabecular meshwork and uveoscleral pathways to enhance aqueous humor outflow, thereby lowering IOP.

Dose-Response Relationships

Research indicates that the effectiveness of PGF2α-IE is dose-dependent:

- A study involving cynomolgus monkeys demonstrated that doses between 1-5 micrograms administered twice daily could achieve up to a 70% reduction in IOP .

- In human clinical trials, PGF2α-IE produced significant IOP reductions, with a maximum decrease recorded at 5.8 mmHg after 24 hours of treatment .

Clinical Studies and Findings

Numerous clinical studies have validated the efficacy and safety of PGF2α-IE in treating glaucoma:

Pharmacokinetics and Prodrug Characteristics

PGF2α-IE is considered a prodrug that undergoes enzymatic hydrolysis to release active PGF2α in ocular tissues:

Enzymatic Conversion

- Enzymatic studies show that PGF2α-IE is rapidly hydrolyzed by carboxylesterases in ocular tissues, yielding active PGF2α more efficiently than other esterified forms .

Comparison with Other Prodrugs

PGF2α-IE has been compared with other prostaglandin analogs like latanoprost and travoprost:

- While all these compounds lower IOP, their pharmacokinetic profiles differ significantly, influencing their therapeutic applications and side effects .

Side Effects and Considerations

Although PGF2α-IE is generally well-tolerated, some side effects have been reported:

Mécanisme D'action

PGF2ALPHA-IE exerce ses effets en se liant au récepteur de la prostaglandine F2alpha (récepteur FP). Cette interaction déclenche une cascade d’événements de signalisation intracellulaire, conduisant à diverses réponses physiologiques. Dans le contexte du traitement du glaucome, PGF2ALPHA-IE augmente l’écoulement de l’humeur aqueuse de l’œil, réduisant ainsi la pression intraoculaire . Dans la santé reproductive, il induit la lutéolyse, conduisant à la régression du corps jaune et au début d’un nouveau cycle œstral .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

- PGF2α Methyl Ester (PGF2α-ME) :

Smaller ester group (methyl vs. isopropyl) reduces lipophilicity, resulting in lower corneal penetration. Bito and Baroody (1987) demonstrated that PGF2α-IE achieved 2–3× higher ocular tissue concentrations than PGF2α-ME after topical application . - Fluprostenol Isopropyl Ester (Travoprost): Features a 16-m-trifluoromethylphenoxy group, enhancing FP receptor selectivity. Molecular weight (500.6 g/mol vs. 396.56 g/mol for PGF2α-IE) and fluorine substituents increase receptor binding affinity and duration of action .

- 17-Phenyl Trinor PGF2α Isopropyl Ester (Latanoprost): Structural modification (removal of three carbons, addition of phenyl group) optimizes EP1/FP receptor interaction in humans, reducing IOP by ~30% with once-daily dosing .

Pharmacokinetic and Efficacy Profiles

| Compound | Dose (µg) | IOP Reduction (mm Hg) | Receptor Target | Ocular Half-Life |

|---|---|---|---|---|

| PGF2α-IE | 1.25 | 3.75 ± 0.25 | EP1 (cats) | 2–3 hours |

| PGF2α-ME | 50 | 5.0 ± 1.4 | EP1/FP | <1 hour |

| Latanoprost | 0.005% | 6.2 ± 1.5 | EP1/FP (humans) | 4–6 hours |

| Travoprost | 0.004% | 7.1 ± 1.8 | FP | 6–8 hours |

| 17-Phenyl Trinor PGE2 | 50 | 6.2 ± 1.5 | EP1 | 3–4 hours |

- Receptor Specificity :

In cats, PGF2α-IE’s IOP-lowering effect is mediated via EP1 receptors, while FP receptors mediate pupil constriction (miosis) . In contrast, Travoprost selectively activates FP receptors in primates, maximizing IOP reduction with minimal pupillary effects . - Shelf-Life and Stability : Isopropyl esters exhibit slower degradation than methyl esters due to steric hindrance. In polymer matrix resin (PMR) systems, PGF2α-IE formulations retained efficacy after 4 years of room-temperature storage, whereas methyl esters degraded significantly .

Activité Biologique

Prostaglandin F2α isopropyl ester (PGF2α-IE) is a synthetic derivative of prostaglandin F2α, primarily recognized for its role in managing intraocular pressure (IOP) in glaucoma patients. This article explores the biological activity of PGF2α-IE, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

PGF2α-IE acts as a prodrug, converting to the active form, prostaglandin F2α, upon penetration through the cornea. The primary mechanism by which PGF2α-IE reduces IOP involves increasing uveoscleral outflow, thereby facilitating aqueous humor drainage from the eye. This effect is attributed to the modulation of collagen types within the ciliary muscle and adjacent structures, which enhances the outflow pathway's patency.

Structure-Activity Relationship

The biological activity of PGF2α-IE is influenced by its molecular structure. Research indicates that modifications at specific sites can enhance its efficacy. For instance, the introduction of a benzene ring at carbon-17 significantly improves therapeutic indices compared to other analogs. Studies have shown that compounds with methyl substitutions at certain positions exhibit increased biological activity .

Clinical Studies

-

Intraocular Pressure Reduction

A randomized controlled trial evaluated the efficacy of PGF2α-IE in patients with ocular hypertension and chronic open-angle glaucoma. The results demonstrated a significant reduction in IOP after administration of 0.25 µg and 0.5 µg doses twice daily over eight days. The mean reduction ranged from 4 to 6 mmHg, with effects lasting up to 12 hours post-application .Dose (µg) Mean IOP Reduction (mmHg) Duration of Effect 0.25 4-6 12 hours 0.5 4-6 12 hours -

Safety and Tolerability

Adverse effects such as conjunctival hyperemia were noted, peaking at 30 to 60 minutes post-application, with mild irritation reported by some patients. However, no significant changes were observed in visual acuity or other ocular parameters . -

Long-term Efficacy

In another study involving cynomolgus monkeys, repeated doses of PGF2α-IE showed sustained IOP-lowering effects without significant adverse reactions over an extended treatment period .

Comparative Analysis with Other Prostaglandins

PGF2α-IE has been compared with other prostaglandins used for glaucoma treatment, such as latanoprost and travoprost. Table 1 summarizes key findings from comparative studies:

| Compound | Mean IOP Reduction (mmHg) | Duration of Effect | Notable Side Effects |

|---|---|---|---|

| PGF2α-IE | 4-6 | Up to 12 hours | Mild irritation |

| Latanoprost | 6-8 | Up to 24 hours | Conjunctival hyperemia |

| Travoprost | 5-7 | Up to 24 hours | Conjunctival hyperemia |

Case Studies

A notable case involved a patient with refractory glaucoma who showed significant improvement in IOP control after switching from traditional therapies to PGF2α-IE. This case highlighted the compound's potential as a second-line treatment option when other therapies fail .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the role of Pgf2alpha isopropyl ester in luteolysis?

this compound is studied using both induced and spontaneous luteolysis models. In sheep, induced luteolysis involves administering Pgf2alpha during the midluteal phase, followed by corpus luteum (CL) collection at 12, 24, or 48 hours to analyze mRNA, protein levels, and lipid metabolism changes . Spontaneous luteolysis models compare CL from different reproductive phases (e.g., Days 17–19 post-CIDR removal vs. midluteal phase). These models help elucidate mechanisms like cholesterol uptake reduction and efflux enhancement, mediated by LXR activation .

Q. How does esterification (isopropyl ester modification) influence the stability or bioavailability of Pgf2alpha?

Esterification enhances lipid solubility, improving membrane permeability and prolonging activity. The isopropyl ester group in Pgf2alpha increases resistance to enzymatic degradation, making it more suitable for in vivo studies requiring sustained release. Structural analysis (e.g., crystallography) confirms ester bond stability under physiological conditions .

Q. What are the primary biological pathways affected by this compound in reproductive studies?

Key pathways include:

- Cholesterol metabolism : Downregulation of lipoprotein receptors (reducing uptake) and upregulation of ABCA1 (increasing efflux), leading to luteal cell functional collapse .

- Oxidative stress modulation : Increased 8-iso-PGF2α (a biomarker of lipid peroxidation) in biological fluids, detectable via ELISA .

Advanced Research Questions

Q. How can researchers optimize experimental protocols for administering this compound in ovulation management studies?

A novel approach involves serial PGF2alpha administration to prevent hemorrhagic anovulatory follicles (HAFs) in mares. For example, LSU studies used six cycling mares treated with multiple PGF2alpha doses post-HAF induction, with CL collected over 10 cycles. Key considerations include:

- Timing: Dosing during early luteal phase to disrupt progesterone synthesis.

- Dose-response calibration: Balancing efficacy with minimal inflammatory side effects.

- Control groups: Comparing single vs. multiple doses to assess interovulatory interval changes .

Q. What methodological strategies are critical for accurate quantification of this compound in biological samples?

Use direct ELISA kits with these steps:

- Sample preparation : Dilute high-concentration samples in appropriate buffers to avoid assay saturation .

- Cross-contamination prevention : Use fresh pipette tips for each reagent and sample .

- Data validation : Include internal controls (e.g., spiked samples) and compare against standard curves.

- Statistical thresholds : Define detection limits (e.g., pg/mL) and exclude outliers via Grubbs’ test .

Q. How should researchers address contradictions between in vitro and in vivo study outcomes for this compound?

Follow a systematic framework:

- Data reconciliation : Compare cholesterol efflux rates in isolated cells (in vitro) vs. whole-tissue models (in vivo) .

- Contextual analysis : Consider factors like tissue-specific LXR expression or metabolic clearance differences.

- Limitations disclosure : Note in vitro models’ inability to replicate systemic hormone interactions .

Q. Methodological Design & Data Analysis

Q. What are the key considerations for designing a study comparing induced vs. spontaneous luteolysis models?

- Variable control : Standardize animal age, health status, and estrus cycle phase .

- Endpoint selection : Use mRNA/protein quantification for ABCA1 and lipoprotein receptors as primary endpoints .

- Ethical compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for model justification .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Reaction optimization : Use esterification of Pgf2alpha with isopropyl alcohol under anhydrous conditions, monitored via TLC or HPLC .

- Purity verification : Validate through NMR (e.g., δ 1.2 ppm for isopropyl CH3 groups) and mass spectrometry .

Q. Data Interpretation & Limitations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models.

- Post-hoc testing : Apply Tukey’s HSD for multi-group comparisons (e.g., single vs. multiple doses) .

- Power analysis : Ensure sample sizes ≥6 per group (α=0.05, power=0.8) to detect ≥30% effect sizes .

Q. How to evaluate the clinical relevance of this compound studies in translational research?

Propriétés

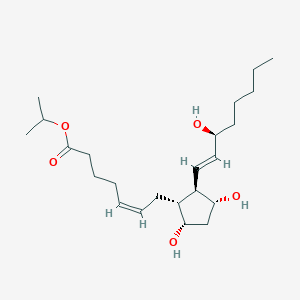

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-90-2 | |

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.